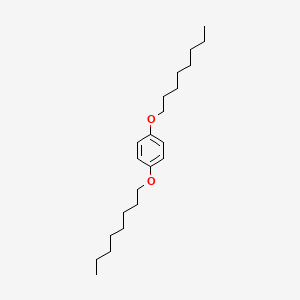

1,4-Bis(octyloxy)benzene

Description

Properties

IUPAC Name |

1,4-dioctoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-3-5-7-9-11-13-19-23-21-15-17-22(18-16-21)24-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQGWEDSKAPIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373002 | |

| Record name | 1,4-dioctyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67399-94-4 | |

| Record name | 1,4-dioctyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Fundamental Building Block in Organic Synthesis

The utility of 1,4-Bis(octyloxy)benzene in organic synthesis is anchored in its reactive benzene (B151609) ring and the modifiable nature of its octyloxy chains. A common synthetic route to this compound involves the Williamson ether synthesis, reacting hydroquinone (B1673460) with 1-bromooctane (B94149) in the presence of a base like potassium hydroxide (B78521). rsc.orgrsc.orgmdpi.com This straightforward synthesis provides a high yield of the desired product, making it an accessible starting material for more complex molecules.

Once synthesized, this compound serves as a versatile scaffold. For instance, it is a key precursor in the synthesis of (E,E)-1,4-bis(4'-aminostyryl)-2,5-bis(octyloxy)-benzene, a chromophore, through a series of reactions including bromomethylation and a Horner-Emmons reaction. mdpi.com A crucial derivative, 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene (B136946), is synthesized by the bromomethylation of this compound. mdpi.comsmolecule.com This derivative is particularly important as a monomer in polymerization reactions, leading to the formation of poly(p-phenylene vinylene) (PPV) derivatives and other advanced polymers with tailored optoelectronic properties.

Structural Attributes Enabling Advanced Material Architectures

The molecular architecture of 1,4-Bis(octyloxy)benzene is central to its role in creating advanced materials. The molecule consists of a central, rigid benzene (B151609) ring substituted at the 1 and 4 positions with flexible octyloxy chains (-O(CH₂)₇CH₃). This combination of a rigid aromatic core and flexible peripheral chains is a classic design principle for liquid crystals and other self-assembling systems. tandfonline.com

The long, non-polar octyloxy chains enhance the solubility of the molecule and its derivatives in common organic solvents, which is a significant advantage for solution-based processing of materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.comlookchem.com Furthermore, these flexible chains can influence the intermolecular packing and morphology of the resulting materials, which in turn dictates their electronic and optical properties. For example, in the solid state, these chains can promote the formation of lamellar or columnar structures, which are beneficial for charge transport in electronic devices. tandfonline.com The ability of these chains to self-organize is a key factor in the formation of liquid crystalline phases. tandfonline.com

Overview of Research Trajectories and Interdisciplinary Relevance

Classic Alkylation Routes

The most common and classic approach to synthesizing this compound involves the direct alkylation of hydroquinone (B1673460). This method is valued for its straightforward nature and scalability.

Williamson Etherification via Hydroquinone and Octyl Bromide

The Williamson ether synthesis is a cornerstone in the preparation of this compound. byjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide ion, which is generated in situ from an alcohol. byjus.comwikipedia.org In this specific synthesis, hydroquinone serves as the di-alcohol, and octyl bromide is the alkylating agent.

The successful synthesis of this compound via Williamson etherification hinges on carefully controlled reaction conditions and the choice of an appropriate base and solvent. mdpi.comtandfonline.com

Alkaline Conditions: A strong base is essential to deprotonate the hydroxyl groups of hydroquinone, forming the more nucleophilic phenoxide ions. Potassium hydroxide (B78521) (KOH) is a commonly used base for this purpose. mdpi.comtandfonline.com

Catalysis and Solvent: The reaction is typically carried out in a polar aprotic solvent that can dissolve both the hydroquinone and the alkylating agent. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently employed solvents. byjus.commdpi.com For instance, one procedure involves stirring a mixture of hydroquinone, potassium hydroxide, and octyl bromide in DMSO at 80°C for 48 hours. mdpi.comresearchgate.net Another approach utilizes potassium carbonate as the base in refluxing acetonitrile (B52724). bu.edu.eg Phase transfer catalysts can be used in industrial-scale synthesis to facilitate the reaction between the aqueous and organic phases. byjus.com

The reaction temperature is a critical parameter, with a typical range of 50-100°C. byjus.com For example, a synthesis using hydroquinone, 1-bromooctane (B94149), and potassium carbonate in acetonitrile is performed at reflux. bu.edu.eg Another documented procedure specifies stirring hydroquinone with KOH and octyl bromide in DMSO at 80°C for 48 hours. mdpi.comresearchgate.net

Table 1: Reaction Parameters for Williamson Etherification of Hydroquinone

| Parameter | Value | Source(s) |

| Starting Material | Hydroquinone | mdpi.com, tandfonline.com, bu.edu.eg |

| Alkylating Agent | Octyl Bromide or 1-Bromooctane | mdpi.com, tandfonline.com, bu.edu.eg |

| Base | Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) | mdpi.com, tandfonline.com, bu.edu.eg |

| Solvent | Dimethyl Sulfoxide (DMSO) or Acetonitrile | mdpi.com, tandfonline.com, bu.edu.eg |

| Temperature | 80°C or Reflux | mdpi.com, bu.edu.eg |

| Reaction Time | 48 hours | mdpi.com |

| Yield | 75-76.2% | mdpi.com, tandfonline.com |

The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. byjus.comwikipedia.org In this concerted reaction, the nucleophilic alkoxide ion attacks the electrophilic carbon atom of the alkyl halide, leading to the formation of the ether bond and the simultaneous displacement of the halide leaving group. wikipedia.orgmasterorganicchemistry.com The attack occurs from the backside of the carbon-leaving group bond. byjus.comwikipedia.org For this reaction to be efficient, the alkyl halide should be primary or secondary, as tertiary alkyl halides tend to undergo elimination reactions. wikipedia.org

The Williamson etherification of hydroquinone is a scalable process. One reported synthesis starting with 55.0 g of hydroquinone yielded 125 g (75%) of this compound. mdpi.comresearchgate.net Another documented procedure reports a yield of 76.2%. tandfonline.com Optimization of yield can be achieved by carefully controlling the stoichiometry of the reactants, reaction temperature, and time. Using an excess of the alkylating agent can help drive the reaction to completion. mdpi.com

Precursor-Based Synthetic Pathways

An alternative to the direct alkylation of hydroquinone involves the use of pre-functionalized precursors. This approach can be advantageous in certain synthetic strategies where specific substitution patterns are desired.

Halogenation of Hydroquinone Derivatives and Subsequent Alkylation

In some synthetic routes, a hydroquinone derivative is first halogenated and then subjected to an alkylation reaction. For instance, the synthesis of more complex molecules may start with this compound, which is then brominated to form 2,5-dibromo-1,4-bis(octyloxy)benzene. researchgate.net This brominated intermediate can then undergo further reactions, such as Suzuki coupling, to build more complex structures. researchgate.net While this specific example starts with this compound, the principle of halogenating a hydroquinone core before or after initial functionalization is a key strategy in the synthesis of various derivatives.

Synthesis of Halogenated Intermediates (e.g., 1,4-diiodo-2,5-bis(octyloxy)benzene (B132109), 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene)

Halogenated derivatives of this compound are key intermediates, serving as building blocks for more complex molecular architectures through cross-coupling and substitution reactions. lookchem.comchemdad.com

1,4-diiodo-2,5-bis(octyloxy)benzene

This di-iodinated compound is a valuable precursor for creating conjugated polymers. lookchem.com A common synthetic route involves the direct iodination of this compound. In one method, iodine monochloride (ICl) is added to pre-cooled methanol, after which this compound is introduced. The reaction mixture is then heated to reflux for three hours. Upon cooling, the product is filtered and washed to yield 1,4-diiodo-2,5-bis(octyloxy)benzene as a white powder with a high yield. rsc.org

Table 1: Synthesis of 1,4-diiodo-2,5-bis(octyloxy)benzene

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|

1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene

The bromomethylated derivative is synthesized through the bromomethylation of the parent this compound. smolecule.com One detailed procedure involves heating a mixture of this compound, paraformaldehyde, and potassium bromide in acetic acid to 80°C. rsc.org A mixture of acetic acid and concentrated sulfuric acid is then added dropwise over 30 minutes. The reaction is stirred for an additional five hours at the same temperature. After cooling, the crystalline product is collected, washed, and recrystallized from n-hexane to afford white needles. rsc.org This compound is frequently used in the synthesis of advanced polymers and materials with tailored optical or electrical properties. smolecule.com

Table 2: Synthesis of 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|

Control over Regioselectivity and Functionalization

Controlling the position and type of functional groups on the this compound core is essential for tailoring the final properties of the target molecules. The syntheses of the halogenated intermediates described above are themselves examples of regioselective reactions, where the incoming iodo or bromomethyl groups are directed to the 2 and 5 positions of the benzene (B151609) ring, activated by the electron-donating octyloxy groups at the 1 and 4 positions.

The initial synthesis of the precursor, this compound, is achieved via Williamson etherification of hydroquinone with an octyl halide (like octyl bromide) in the presence of a base such as potassium hydroxide. rsc.orgresearchgate.net This reaction selectively functionalizes the hydroxyl groups of the hydroquinone.

Further functionalization relies on the reactivity of these intermediates. For instance, 2,5-dibromo-1,4-bis(octyloxy)benzene can be prepared and subsequently used in Suzuki coupling reactions to elongate the π-conjugated system, demonstrating controlled functionalization for building complex pentamers. researchgate.net The presence of bromo- or iodomarkers allows for selective C-C bond formation. Advanced strategies like Directed ortho-Metalation (DoM) or transition-metal-catalyzed C–H activation can also be employed on analogous systems to achieve highly specific regioselective modifications, avoiding disruption of existing functional groups. smolecule.com

Mechanochemical Synthesis Approaches for this compound Derivatives

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. science.govkobv.de This approach often reduces reaction times and eliminates the need for harmful organic solvents. kobv.de

Research has demonstrated the successful mechanochemical synthesis of a complex derivative of this compound. researchgate.netresearchgate.net Specifically, an oligophenylene (bisquinoline) derivative, OBM, was synthesized using a Knoevenagel condensation reaction performed via ball milling. researchgate.netresearchgate.net This solvent-free method proved effective for producing this electroluminescent material. researchgate.net

While not involving this compound itself, related studies on similar structures highlight the potential of this technique. For example, solvent-free mechanochemical etherification has been proposed for analogous systems, where ball milling a precursor with an alkyl halide and a solid base could replace traditional refluxing in solvents like THF. smolecule.com These methods align with the principles of green chemistry by minimizing waste and energy consumption. smolecule.com

Electrophilic Aromatic Substitution Reactions of the Benzene Core

The benzene ring of this compound is electron-rich due to the presence of the two octyloxy substituents, making it susceptible to electrophilic aromatic substitution reactions. uomustansiriyah.edu.iq These reactions allow for the direct introduction of various functional groups onto the aromatic core, significantly altering the compound's properties.

Halogenation (e.g., Bromination to 2,5-dibromo-1,4-bis(octyloxy)benzene)

Halogenation, particularly bromination, is a fundamental electrophilic aromatic substitution reaction used to functionalize this compound. tcichemicals.com The reaction of this compound with a brominating agent, typically in the presence of a catalyst, leads to the substitution of hydrogen atoms on the benzene ring with bromine atoms. chemguide.co.uk

A common and well-documented example is the synthesis of 2,5-dibromo-1,4-bis(octyloxy)benzene. researchgate.netnih.gov This is often achieved by reacting this compound with bromine in a suitable solvent like chloroform. rsc.org The reaction proceeds by the electrophilic attack of the bromine on the electron-rich benzene ring, facilitated by the activating effect of the octyloxy groups. libretexts.org These groups direct the substitution to the ortho and para positions. Since the para positions are already substituted, the bromine atoms are introduced at the two available ortho positions, leading to the 2,5-disubstituted product. The use of a catalyst like iron or a Lewis acid such as aluminum bromide can further enhance the electrophilicity of the bromine. chemguide.co.uklibretexts.org

Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator, though this can sometimes lead to lower yields compared to using molecular bromine. The resulting 2,5-dibromo-1,4-bis(octyloxy)benzene is a key intermediate for further functionalization, particularly in cross-coupling reactions to extend the π-conjugated system. researchgate.net

| Reactant | Reagent | Product | Solvent | Conditions | Yield | Reference |

| This compound | Bromine | 2,5-Dibromo-1,4-bis(octyloxy)benzene | Chloroform | 0 °C to room temperature | 65% | rsc.org |

| This compound | N-Bromosuccinimide (NBS) | 2,5-Dibromo-1,4-bis(octyloxy)benzene | Carbon tetrachloride | UV light | <40% |

Nitration and Related Transformations

Nitration is another significant electrophilic aromatic substitution reaction that can be performed on the this compound core. uomustansiriyah.edu.iq This reaction typically involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. libretexts.org The in-situ generated nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich benzene ring. uomustansiriyah.edu.iq

The electron-donating octyloxy groups activate the ring towards electrophilic attack and direct the incoming nitro group to the ortho positions. The introduction of nitro groups is a valuable transformation as they are versatile functional groups. For instance, the nitro groups can be subsequently reduced to amino groups, which can then be used in a variety of further reactions, such as the formation of amides or imines, or as a precursor for the synthesis of more complex heterocyclic structures. researchgate.net The nitration of similar dialkoxybenzene systems has been documented, suggesting the feasibility of this reaction for this compound. kfupm.edu.sagoogle.com For example, 4-nitro-1,2-bis(octyloxy)benzene has been synthesized by nitrating 1,2-bis(octyloxy)benzene. kfupm.edu.sa

Redox Chemistry for Functional Group Interconversion

The redox chemistry of this compound and its derivatives provides a powerful tool for interconverting functional groups and accessing different classes of compounds with distinct electronic properties.

Oxidation to Quinones and Oxygenated Derivatives

The hydroquinone diether structure of this compound makes its derivatives susceptible to oxidation to form quinone structures. orgsyn.orgwikipedia.org Quinones are a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure and are known for their interesting electronic and redox properties. scielo.br The oxidation of hydroquinone derivatives is a common method for preparing quinones. orgsyn.org

While the direct oxidation of this compound to a quinone would require cleavage of the ether bonds, its derivatives can be more readily oxidized. For instance, hydroquinone itself is easily oxidized to 1,4-benzoquinone (B44022) using various oxidizing agents like manganese dioxide or ceric ammonium (B1175870) nitrate. wikipedia.orgscielo.br In the context of this compound derivatives, if the octyloxy groups are first cleaved to reveal the hydroquinone, subsequent oxidation can yield the corresponding quinone. orgsyn.org The oxidation of related dialkoxybenzene systems to their corresponding quinones has been reported, often involving oxidative demethylation followed by oxidation. scielo.br

Reduction to Hydroquinone Derivatives

The reverse reaction, the reduction of quinone derivatives back to hydroquinones, is also a synthetically useful transformation. instras.com This reduction can typically be achieved using reducing agents such as sodium borohydride (B1222165) or sodium dithionite. This redox couple between quinones and hydroquinones is a key feature in the chemistry of these systems and is often reversible.

For example, in related systems, bis(4-dialkylaminophenyl)squaraine dyes, which contain quinone-like structures, can be readily reduced to their colorless leuco compounds (hydroquinone-type structures) with sodium borohydride. instras.com These leuco forms can then be re-oxidized back to the original dye by air oxidation. instras.com This reversible redox behavior is important for applications such as electrochromic devices and redox-active materials.

Introduction of Extended π-Conjugated Systems

A crucial strategy for modifying the optoelectronic properties of this compound is the introduction of extended π-conjugated systems. mdpi.comthieme-connect.comacs.org This is often achieved through cross-coupling reactions, where the functionalized this compound core is linked to other aromatic or unsaturated units.

The halogenated derivatives, particularly 2,5-dibromo-1,4-bis(octyloxy)benzene, are excellent starting materials for these reactions. researchgate.net They can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. For instance, 2,5-dibromo-1,4-bis(octyloxy)benzene can be coupled with thiophene (B33073) boronic acids via a Suzuki coupling to introduce thiophene units onto the benzene ring, thereby extending the π-conjugation. researchgate.net

Another approach involves the bromomethylation of this compound to yield 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene. nih.gov The bromomethyl groups are reactive handles that can be used to introduce extended π-systems through reactions like the Wittig or Horner-Wadsworth-Emmons reactions. For example, reaction with pyrene-1-carbaldehyde via a Wittig reaction leads to the formation of a highly conjugated molecule with pyrene (B120774) end-groups. rsc.org These extended π-conjugated systems are of great interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.org

| Starting Material | Reaction Type | Coupled Unit | Product | Reference |

| 2,5-Dibromo-1,4-bis(octyloxy)benzene | Suzuki Coupling | Thiophene boronic acid | 1,4-Bis(thiophen-2-yl)-2,5-dioctyloxybenzene | researchgate.net |

| 1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene | Wittig Reaction | Pyrene-1-carbaldehyde | 1,4-Di-n-octyloxy-2,5-bis(pyren-1-ylethenyl)benzene | rsc.org |

| 2,5-Diiodo-1,4-bis(octyloxy)benzene | Sonogashira Coupling | Terminal alkyne | Oligo(phenyleneethynediyl) derivatives | scispace.com |

Styryl Group Incorporation (e.g., 1,4-bis(4'-aminostyryl)-2,5-bis(octyloxy)benzene)

The introduction of styryl groups onto the this compound core is a key strategy for creating chromophores with applications in organic light-emitting devices (OLEDs) and energy transfer studies. nih.govresearchgate.net These extended π-conjugated systems often exhibit interesting photophysical properties. A notable example is the synthesis of (E,E)-1,4-bis(4'-aminostyryl)-2,5-bis(octyloxy)-benzene, a diamino-substituted terphenyldivinyl chromophore. nih.govdntb.gov.uanih.gov

The synthesis of this compound begins with the alkylation of hydroquinone with octyl bromide to form this compound. nih.govmdpi.com This is followed by bromomethylation to yield 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene. nih.govmdpi.com This intermediate is then converted into a diphosphonate, setting the stage for the key C-C bond-forming step. nih.gov

Horner-Emmons Reaction Methodologies

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes with high stereoselectivity, predominantly forming the E-isomer. wikipedia.orgalfa-chemistry.com In the synthesis of styryl-functionalized this compound derivatives, this reaction is crucial for coupling the phosphonate-activated core with an appropriate aldehyde. nih.govresearchgate.net

The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org Compared to the Wittig reaction, the HWE reaction offers significant advantages: the phosphonate carbanions are more nucleophilic, and the byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying purification. wikipedia.orgalfa-chemistry.com

In the synthesis of (E,E)-1,4-bis(4'-aminostyryl)-2,5-bis(octyloxy)-benzene, the key steps are as follows: nih.govmdpi.com

Phosphonate Formation : The intermediate 1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene is refluxed with triethyl phosphite (B83602) in what is known as the Michaelis-Arbuzov reaction to produce tetraethyl (2,5-bis(octyloxy)-1,4-phenylene)bis(methylene)diphosphonate. nih.govalfa-chemistry.com

Horner-Emmons Coupling : The diphosphonate is deprotonated with a strong base, such as potassium tert-butoxide (t-BuOK), to form a carbanion. nih.gov This nucleophile then reacts with 4-nitrobenzaldehyde (B150856) in anhydrous THF. nih.gov This condensation step forms the styryl linkages, resulting in (E,E)-1,4-bis(4'-nitrostyryl)-2,5-bis(octyloxy)-benzene. nih.govmdpi.com

Reduction : The final step is the reduction of the nitro groups to amino groups. This is typically achieved by refluxing the dinitro compound with a reducing agent like tin(II) chloride dihydrate (SnCl₂) in a solvent mixture such as ethanol (B145695) and ethyl acetate (B1210297) to yield the target molecule, (E,E)-1,4-bis(4'-aminostyryl)-2,5-bis(octyloxy)-benzene. nih.govmdpi.com

This synthetic sequence demonstrates the utility of the Horner-Emmons reaction in building complex, conjugated molecules from a this compound scaffold. nih.gov

Table 1: Synthetic Steps for Styryl Group Incorporation via Horner-Emmons Reaction

| Step | Precursor | Reagents | Product | Citation |

|---|---|---|---|---|

| Alkylation | Hydroquinone | 1-Bromooctane, KOH, DMSO | This compound | mdpi.com |

| Bromomethylation | This compound | Paraformaldehyde, HBr, HOAc | 1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene | mdpi.com |

| Phosphonate Formation | 1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene | Triethyl phosphite | Tetraethyl (2,5-bis(octyloxy)-1,4-phenylene)bis(methylene)diphosphonate | nih.gov |

| Horner-Emmons Coupling | Diphosphonate intermediate | 4-Nitrobenzaldehyde, t-BuOK, THF | (E,E)-1,4-bis(4'-nitrostyryl)-2,5-bis(octyloxy)-benzene | nih.gov |

| Reduction | Dinitro intermediate | SnCl₂ dihydrate, Ethanol, Ethyl acetate | (E,E)-1,4-bis(4'-aminostyryl)-2,5-bis(octyloxy)-benzene | nih.govmdpi.com |

Ethynyl-Based Functionalization (e.g., 1,4-bis(ethynylpyrene)-2,5-bis(octyloxy)benzene, 1,4-diethynyl-2,5-bis(octyloxy)benzene)

Introducing ethynyl (B1212043) (acetylene) groups is another common strategy for extending the conjugation of the this compound core. These linear, rigid linkers are essential in the construction of "molecular wires" and other materials for organic electronics and optoelectronics. lookchem.combath.ac.uk The resulting diethynyl derivatives serve as versatile building blocks for creating larger oligomers and polymers. lookchem.comscispace.com

Sonogashira Coupling Reactions

The Sonogashira cross-coupling reaction is the premier method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. core.ac.uk It is widely used for the ethynylation of the this compound framework. researchgate.netbrighton.ac.uk The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of an amine base such as triethylamine (B128534) or diisopropylamine. beilstein-journals.orgscielo.br

Key examples of ethynyl functionalization include:

Synthesis of 1,4-diethynyl-2,5-bis(octyloxy)benzene : This fundamental building block is prepared from 1,4-diiodo-2,5-bis(octyloxy)benzene. ep2-bayreuth.de The synthesis involves a Sonogashira coupling with a protected alkyne like trimethylsilylacetylene, followed by a deprotection step (protodesilylation) to reveal the terminal alkyne groups. scielo.brep2-bayreuth.de

Synthesis of 1,4-bis(ethynylpyrene)-2,5-bis(octyloxy)benzene : To attach larger aromatic systems, 1,4-diiodo-2,5-bis(octyloxy)benzene is reacted with a terminal alkyne like 1-ethynylpyrene (B1663964) under standard Sonogashira conditions. researchgate.net This creates a highly conjugated, planar molecule with potential applications in semiconductors. researchgate.net

The Sonogashira reaction's reliability and tolerance for various functional groups make it an indispensable tool for synthesizing a wide array of ethynyl-functionalized this compound derivatives. beilstein-journals.org

Table 2: Examples of Ethynyl-Based Functionalization via Sonogashira Coupling

| Target Compound | Precursors | Key Reagents | Application/Significance | Citation |

|---|---|---|---|---|

| 1,4-Diethynyl-2,5-bis(octyloxy)benzene | 1,4-Diiodo-2,5-bis(octyloxy)benzene, Trimethylsilylacetylene | Pd catalyst, CuI, Amine base; followed by deprotection (e.g., KOH) | Versatile building block for polymers and liquid crystals | lookchem.comep2-bayreuth.de |

| 1,4-Bis(ethynylpyrene)-2,5-bis(octyloxy)benzene | 1,4-Diiodo-2,5-bis(octyloxy)benzene, 1-Ethynylpyrene | PdCl₂(PPh₃)₂, CuI | Highly conjugated semiconductor material | researchgate.net |

| Pillar dntb.gov.uaarene-decorated conjugated polymer | Alkyne-terminated co-pillar[4+1]arenes, 1,4-Diiodo-2,5-bis(octyloxy)benzene | Sonogashira conditions | Advanced polymer architectures | brighton.ac.uk |

Thiophene and Benzothiophene (B83047) Functionalization (e.g., 1,4-bis[2-(5-thiophen-2-yl)-1-benzothiophene]-2,5-dioctyloxybenzene)

The incorporation of sulfur-containing heterocycles like thiophene and benzothiophene is a well-established method for creating materials with enhanced charge transport properties. These units are frequently found in organic semiconductors used in field-effect transistors and sensors. The presence of thiophene monomers can facilitate cation transport, which is relevant for certain sensing applications. nih.gov

A complex pentamer, 1,4-bis[2-(5-thiophen-2-yl)-1-benzothiophene]-2,5-dioctyloxybenzene, has been synthesized for use in creatinine (B1669602) sensors. dntb.gov.uaresearchgate.net The synthesis involves a multi-step process that elongates the π-conjugated backbone to facilitate the formation of radical cations, a key part of the sensing mechanism. nih.govresearchgate.net

Suzuki Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction is a versatile and powerful method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organohalide, catalyzed by a palladium complex. academie-sciences.frmdpi.com It is highly effective for coupling aromatic and heteroaromatic rings and is the method of choice for synthesizing thiophene-functionalized derivatives of this compound. dntb.gov.uaresearchgate.netmdpi.com The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. mdpi.com

The synthesis of 1,4-bis[2-(5-thiophen-2-yl)-1-benzothiophene]-2,5-dioctyloxybenzene highlights the power of this method: nih.govresearchgate.netoptica.org

Starting Material : The synthesis begins with this compound, which is first brominated to give 2,5-dibromo-1,4-bis(octyloxy)benzene. researchgate.netoptica.org

First Suzuki Coupling : The dibrominated intermediate is then coupled with thiophene boronic acid to produce 1,4-bis(thiophen-2-yl)-2,5-dioctyloxybenzene. researchgate.netoptica.org

Second Bromination : This product is brominated again at the terminal positions of the thiophene rings to yield 1,4-bis(5-bromo-thiophen-2-yl)-2,5-dioctyloxybenzene. researchgate.netoptica.org

Second Suzuki Coupling : In the final key step, this dibrominated thiophene derivative is coupled with benzo[b]thien-2-ylboronic acid via another Suzuki reaction to yield the final pentamer. nih.govresearchgate.net

This sequential cross-coupling strategy allows for the precise construction of extended, well-defined conjugated systems based on the this compound core. researchgate.net

Incorporation of Reactive and Polymerizable Moieties

Beyond extending conjugation, this compound can be functionalized with reactive groups that allow it to act as a monomer or a cross-linking agent in polymerization reactions. smolecule.comresearchgate.net This enables the integration of its favorable properties, such as solubility and electronic character, into larger macromolecular structures like polymers and functional materials. smolecule.comresearchgate.net

A key intermediate for this purpose is 2,5-bis(bromomethyl)-1,4-bis(octyloxy)benzene (B136946). mdpi.comsmolecule.com The bromomethyl groups are highly reactive and can participate in a variety of subsequent reactions:

Nucleophilic Substitution : The bromine atoms are good leaving groups, allowing for substitution with nucleophiles like amines, alcohols, or thiols to introduce new functionalities. smolecule.com

Polymerization : The bis(bromomethyl) derivative can be used in the synthesis of polymers. For example, it can be used to form polyphenylene derivatives or participate in cyclization reactions to form macrocycles that can then be polymerized. smolecule.combu.edu.eg

Another approach is to prepare derivatives that are themselves polymerizable monomers. The amino-functionalized compound, 1,4-bis((4-aminophenoxy)methyl)benzene, has been identified as a potential monomer for creating polymeric materials. researchgate.net Additionally, the oxidative polymerization of related dialkoxybenzene monomers, such as 1,4-dihexyloxybenzene, using reagents like anhydrous FeCl₃ has been reported to produce poly(p-phenylene) derivatives. researchgate.net These polymers can be processed like other organic polymers and used in optoelectronic devices. researchgate.net

Coordination Chemistry for Metal-Organic Architectures

Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The functionalized derivatives of this compound are excellent candidates for use as organic linkers in the design of novel MOFs and coordination polymers, where the octyloxy chains can influence the final structure and properties of the assembly. nih.govresearchgate.net

A sophisticated strategy for creating advanced metal-organic architectures involves integrating metal-coordinating units, such as terpyridines, onto the this compound platform. A key example is the synthesis of 1,4-bis(n-octyloxy)-2,5-bis(4,2':6',4''-terpyridin-4'-yl)benzene. rsc.org This ditopic ligand is prepared via a one-pot reaction of 2,5-bis(octyloxy)benzene-1,4-dicarbaldehyde with 4-acetylpyridine (B144475) in the presence of ammonia. rsc.org

This tetratopic ligand acts as a 4-connecting node, capable of coordinating with metal centers through its divergent terpyridine units. rsc.orgnih.gov When reacted with metal salts like zinc chloride (ZnCl₂), it self-assembles into two-dimensional (4,4) coordination networks. rsc.org The long, flexible octyloxy chains play a crucial role in the supramolecular organization, stabilizing the resulting architecture, often leading to interpenetrated sheet-like structures. nih.govresearchgate.netrsc.org The choice of metal ion, such as zinc(II) or cobalt(II), can further modify the geometry and properties of the resulting coordination polymer. rsc.orgmdpi.com These materials are investigated for applications in catalysis, gas separation, and luminescence. semanticscholar.org

Advanced Spectroscopic and Structural Characterization of 1,4 Bis Octyloxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H-NMR spectrum of 1,4-Bis(octyloxy)benzene is characterized by distinct signals corresponding to the aromatic protons and the protons of the two octyloxy side chains. The symmetry of the molecule simplifies the spectrum, as chemically equivalent protons resonate at the same frequency.

The aromatic protons on the central benzene (B151609) ring, being chemically equivalent due to the para-substitution, typically appear as a singlet in the aromatic region of the spectrum. The protons of the octyloxy chains exhibit characteristic chemical shifts and splitting patterns. The methylene (B1212753) protons directly attached to the ether oxygen (O-CH₂) are deshielded and appear as a triplet. The subsequent methylene groups along the alkyl chain appear as multiplets, while the terminal methyl (CH₃) protons resonate as a triplet at the highest field (lowest chemical shift) in the aliphatic region.

Detailed research findings for the ¹H-NMR spectrum of this compound are summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 6.84 | s | 4H | Ar-H | - |

| 3.92 | t | 4H | O-CH₂ - | 6.6 |

| 1.79-1.74 | m | 4H | O-CH₂-CH₂ - | - |

| 1.46-1.43 | m | 4H | -(CH₂ )- | - |

| 1.33-1.29 | m | 16H | -(CH₂ )₅- | - |

| 0.91 | t | 6H | -CH₃ | 6.6 |

s = singlet, t = triplet, m = multiplet

The ¹³C-NMR spectrum provides information on the different carbon environments within the this compound molecule. Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms. The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line.

The aromatic carbons show distinct signals, with the oxygen-substituted carbons (C-O) appearing at a lower field (higher chemical shift) compared to the unsubstituted aromatic carbons (C-H). The carbons of the octyloxy chains are observed in the aliphatic region of the spectrum, with the carbon directly bonded to the oxygen (O-C H₂) being the most deshielded among them.

The expected chemical shifts for the carbon atoms in this compound are detailed in the following table, based on established spectroscopic data for similar aromatic ethers.

| Chemical Shift (δ) ppm | Assignment |

| ~153 | C -O (Aromatic) |

| ~115 | C -H (Aromatic) |

| ~68 | O-C H₂ |

| ~32 | Alkyl C H₂ |

| ~29 | Alkyl C H₂ |

| ~26 | Alkyl C H₂ |

| ~23 | Alkyl C H₂ |

| ~14 | -C H₃ |

For more complex derivatives of this compound or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC) spectroscopy is used to determine one-bond proton-carbon correlations. The resulting 2D spectrum would show a correlation peak for each carbon atom that is directly attached to one or more protons. For this compound, this would confirm the assignments of the aromatic C-H and each of the aliphatic CH₂ groups and the terminal CH₃ group.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying connectivity across quaternary (non-protonated) carbons. In the context of this compound, HMBC would show a correlation from the O-CH₂ protons to the oxygen-bearing aromatic carbon (C-O), confirming the ether linkage. It would also show correlations between adjacent methylene groups in the octyl chain, helping to sequence the aliphatic signals.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the aromatic ring, the ether linkages, and the aliphatic chains.

Key research findings from FT-IR analysis are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3030 | C-H stretch | Aromatic |

| ~2955-2925 | Asymmetric C-H stretch | -CH₂- |

| ~2870-2855 | Symmetric C-H stretch | -CH₃, -CH₂- |

| ~1610, 1500 | C=C stretch | Aromatic ring |

| ~1245 | Asymmetric C-O-C stretch | Aryl-alkyl ether |

| ~1050 | Symmetric C-O-C stretch | Aryl-alkyl ether |

| ~830 | C-H out-of-plane bend | 1,4-disubstituted benzene |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FT-IR. However, the selection rules differ; Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it complementary to FT-IR.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are fundamental tools for probing the excited-state properties of molecules. These techniques provide information on how molecules interact with light, including the energies of electronic transitions and the efficiency of light emission.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. For aromatic compounds like this compound, the absorption bands in the UV-Vis region correspond to π-π* electronic transitions within the benzene ring. The position and intensity of these absorption bands are sensitive to the molecular structure, including the nature of substituents on the aromatic core.

The introduction of electron-donating alkoxy groups, such as the octyloxy chains in this compound, generally leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the energy gap for the π-π* transition. Further extension of the π-conjugated system through the introduction of additional chromophores, as seen in derivatives of this compound, results in more significant red shifts.

For instance, polymers incorporating the this compound unit exhibit distinct absorption characteristics. Poly(arylene ethynylene)s containing the 2,5-bis(octyloxy)benzene moiety show strong absorption bands that extend into the visible region, with absorption maxima observed around 425 nm. nih.gov This significant red shift is a direct consequence of the extended π-conjugation along the polymer backbone. Similarly, oligo(p-phenylenevinylene) derivatives with alkoxy side chains demonstrate absorption maxima that are dependent on the length of the conjugated system. rsc.org

A study on new laterally methoxy-substituted Schiff base/ester derivatives containing a central benzene ring with alkoxy chains showed strong absorption maxima in the range of 442–453 nm, attributed to the π–π* transition of the chromophore. mdpi.com In another example, the UV-Vis absorption spectrum of 1,4-bis(3-methylbutoxy)-2,5-bis(3,2':6',3''-terpyridin-4'-yl)benzene, a derivative of 1,4-dialkoxybenzene, displays multiple absorption bands, with a prominent peak at 244 nm and shoulders at 278 nm, 318 nm, and 354 nm in chloroform.

| Compound/Derivative Class | Solvent | Absorption Maxima (λmax) / Range |

| Poly(arylene ethynylene)s with 2,5-bis(octyloxy)benzene units | Not specified | ~425 nm |

| Laterally methoxy-substituted Schiff base/ester derivatives with alkoxy chains | Dichloromethane | 442–453 nm |

| 1,4-Bis(3-methylbutoxy)-2,5-bis(3,2':6',3''-terpyridin-4'-yl)benzene | Chloroform | 244 nm, 278 nm (sh), 318 nm (sh), 354 nm (sh) |

sh: shoulder

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. The wavelength of the emitted light is typically longer than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Derivatives of this compound are often fluorescent, and their emission properties are, like their absorption, highly dependent on the molecular structure and the extent of π-conjugation. For example, copolymers containing the 2,5-bis(octyloxy)benzene unit can exhibit fluorescence emission in the 450–600 nm range, with large Stokes shifts of around 130 nm, which is indicative of intramolecular charge transfer (ICT) character in the excited state. nih.gov

The fluorescence quantum yields of alkoxy-substituted benzenes can be influenced by the nature of the substituents and the solvent polarity. A study on methoxy-substituted stilbene (B7821643) derivatives, which share some structural similarities with phenylenevinylene derivatives of this compound, showed that the fluorescence quantum yield is sensitive to the substitution pattern and solvent. nih.gov For instance, trans-3,5-dimethoxystilbene displayed a large fluorescence quantum yield in polar organic solvents. nih.gov In another study, the fluorescence quantum yields for a series of poly(p-phenylenevinylene) polymers with symmetric dialkoxy side chains were found to be in the range of 32% to 39%. jeolusa.com

| Derivative Class | Emission Wavelength (λem) / Range | Fluorescence Quantum Yield (ΦF) |

| Copolymers with 2,5-bis(octyloxy)benzene units | 450–600 nm | Not specified |

| Poly(p-phenylenevinylene) polymers with symmetric dialkoxy side chains | Not specified | 0.32–0.39 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the precise determination of molecular weights and elemental compositions. Various ionization techniques can be employed to generate ions from neutral molecules, each with its own advantages for different types of compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental formulas.

For derivatives of this compound, HRMS is crucial for confirming their chemical structures after synthesis. For example, in the synthesis of a series of non-symmetric 1,4-dialkoxybenzenes, HRMS was used to verify the elemental composition of the products. For 1-ethoxy-4-hexyloxybenzene, the calculated mass for the protonated molecule [M+H]+ was m/z 223.1693, and the experimentally found mass was m/z 223.1684, confirming the structure. researchgate.net Similarly, for cyano-substituted oligo(p-phenylenevinylene) derivatives, HRMS was used to confirm the molecular formulas of the synthesized compounds. nih.gov For a derivative with the formula C76H46F12N4, the calculated mass for the sodium adduct [M+Na]+ was 1265.3423, and the found mass was 1265.3424. nih.gov

| Compound | Ion | Calculated m/z | Found m/z |

| 1-Ethoxy-4-hexyloxybenzene | [M+H]+ | 223.1693 | 223.1684 |

| C76H46F12N4Na (Oligo(p-phenylenevinylene) derivative) | [M+Na]+ | 1265.3423 | 1265.3424 |

The JEOL AccuTOF-DART (Direct Analysis in Real Time) is a high-resolution time-of-flight mass spectrometer coupled with an ambient ionization source. hkust.edu.hk DART allows for the direct analysis of samples in their native state with minimal or no sample preparation. hkust.edu.hk The ionization process is soft, typically producing protonated molecules [M+H]+ or molecular radical cations [M]•+ with little fragmentation. utoronto.ca

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique that is often used in conjunction with liquid chromatography-mass spectrometry (LC-MS). It is particularly suitable for the analysis of relatively nonpolar and thermally stable compounds. In APCI, the sample is nebulized and vaporized, and then ionized through chemical reactions with reagent gas ions generated by a corona discharge.

APCI is a valuable tool for the analysis of synthetic polymers and related materials, including derivatives of this compound. nih.gov It can be used to characterize the products of polymerization reactions and to identify impurities. For example, APCI-MS has been employed in the analysis of poly(p-phenylenevinylene) (PPV) derivatives, which are structurally related to polymers of this compound. The technique can provide information on the molecular weight distribution and end groups of the polymers. bohrium.com For long-chain alkylbenzene derivatives, APCI can be used to generate ions for mass analysis, often resulting in protonated molecules or molecular ions. researchgate.net The choice of solvent can influence the ionization mechanism in APCI, allowing for some control over the types of ions produced. researchgate.net

Morphological and Surface Characterization

The evaluation of surface topography and morphology, particularly in thin-film applications, is crucial for understanding and predicting the material's performance. Atomic Force Microscopy stands as a primary tool for these nanoscale investigations.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional topographical images of a material's surface. For thin films of this compound, AFM is instrumental in assessing surface homogeneity, roughness, and the presence of any structural defects with nanoscale precision.

In a typical analysis, a thin film of the compound is prepared on a substrate, for instance, through spin-coating or thermal evaporation. The AFM tip scans the surface, and its deflection is measured to create a detailed topographical map. This analysis reveals critical parameters for quality control and device performance. A key parameter is the root-mean-square (RMS) roughness, which quantifies the surface's smoothness; low RMS values are often desirable for applications in organic electronics. Furthermore, AFM can identify the formation of domains, grain boundaries, or aggregates, providing insight into the self-assembly and packing of the molecules during the film deposition process. These morphological features directly influence the electronic and optical properties of the film.

X-ray Diffraction (XRD) Techniques

X-ray diffraction techniques are indispensable for elucidating the atomic and molecular arrangement within a material. From the precise structure of a single crystal to the bulk properties of a powder and the nanoscale ordering of liquid crystalline phases, XRD provides a comprehensive structural overview.

Analysis of 1,4-Bis(hexyloxy)benzene reveals that the molecule crystallizes in a monoclinic system with the space group P21/c. The asymmetric unit contains half of the molecule, with the benzene ring centered on an inversion point. A significant conformational feature is that the alkyl chains adopt a fully extended, all-trans conformation, which is a common low-energy state. These chains are nearly coplanar, and the plane they form is slightly inclined with respect to the central benzene ring, with a dihedral angle of approximately 6.80(9)°. This planar geometry is crucial for understanding intermolecular interactions and crystal packing, which in this case, does not exhibit short intermolecular contacts. Similar conformational characteristics are expected for this compound, with the longer alkyl chains influencing the unit cell dimensions and melting point.

| Parameter | Value |

|---|---|

| Chemical Formula | C18H30O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 18.853(12) |

| b (Å) | 7.512(5) |

| c (Å) | 6.364(4) |

| β (°) | 95.674(10) |

| Volume (ų) | 896.9(11) |

| Z | 2 |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk or polycrystalline sample. Unlike SCXRD, which requires a pristine single crystal, PXRD can be performed on a finely ground powder, making it ideal for routine characterization and quality control of synthesized materials.

A PXRD pattern provides a fingerprint of the crystalline phases present in the bulk material. For this compound, the PXRD pattern would consist of a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are determined by the crystal lattice parameters (a, b, c, α, β, γ). By comparing an experimental PXRD pattern to one simulated from single-crystal data, one can confirm the phase purity of the bulk sample. The technique is also highly sensitive to polymorphism—the existence of different crystal structures for the same compound—as different polymorphs will produce distinct PXRD patterns. Furthermore, the sharpness of the diffraction peaks provides an indication of the degree of crystallinity and the size of the crystalline domains within the powder.

Derivatives of this compound are known to form liquid crystalline phases, such as smectic and nematic phases, upon heating. Small-Angle X-ray Scattering (SAXS) is the premier technique for investigating the nanoscale structures inherent to these mesophases. chemrxiv.org SAXS measures X-ray scattering at very small angles to the incident beam, which allows for the characterization of structures on the order of 1 to 100 nanometers. researchgate.net

In the context of this compound, SAXS is particularly useful for analyzing the smectic A phase, which is characterized by a one-dimensional quasi-long-range positional order of molecules arranged in layers. A SAXS experiment on an aligned smectic sample would produce a sharp scattering peak (a Bragg peak). chemrxiv.org The position of this peak (q) is directly related to the smectic layer spacing (d) by the formula d = 2π/q. chemrxiv.org This d-spacing corresponds to the thickness of the molecular layers and provides critical information about the molecular arrangement, such as whether the molecules are interdigitated or form distinct bilayers. By conducting SAXS measurements as a function of temperature, researchers can precisely map phase transitions and study how the nanostructure evolves. xenocs.com

Thermal Analysis

Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental methods for characterizing the thermal behavior of materials like this compound, including phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) is used to determine the temperatures and enthalpies of phase transitions. A DSC thermogram for this compound would show endothermic peaks corresponding to its melting point and any transitions between crystalline and liquid crystalline phases. While specific data for the parent compound is not widely published, substituted derivatives provide insight into the expected thermal behavior. For example, 2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene has a reported melting point of 79-83°C, while 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene (B136946) melts in the range of 88.8-90.5°C. guidechem.comsigmaaldrich.com These values suggest the melting point for the unsubstituted this compound would be in a similar range.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions such as melting and crystallization. For derivatives of this compound, DSC is instrumental in determining their purity and observing their thermal behavior.

In a study of 1,4-bis[2-(5-thiophene-2-yl)-1-benzothiophene]-2,5-dioctyloxybenzene (BOBzBT2), a pentamer containing a this compound core, DSC analysis confirmed the high purity of the compound. While specific transition temperatures were not detailed, the DSC thermogram is a key indicator of sample quality, with sharp, well-defined peaks suggesting a highly ordered material. researchgate.net The thermal properties of polymers derived from this compound precursors are also extensively studied using DSC to understand their processing and operational temperature ranges.

Interactive Data Table: Thermal Properties of this compound Derivatives

| Compound | Transition | Temperature (°C) |

| Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- | Melting Point | >250 (Decomposition) |

| 2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene | Melting Point | 79–83 |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. For materials intended for use in electronic devices, high thermal stability is a prerequisite to withstand manufacturing processes and ensure long-term performance.

Derivatives of this compound, particularly those designed for applications in organic electronics, exhibit excellent thermal stability. For instance, Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-, a related compound with longer alkoxy chains, demonstrates decomposition temperatures exceeding 250°C. This high thermal stability is attributed to the rigid aromatic core of the molecule. Similarly, polymers synthesized from 1,4-diiodo-2,5-bis(octyloxy)benzene (B132109), a key intermediate derived from this compound, are analyzed by TGA to ascertain their decomposition temperatures, a crucial parameter for their application in electronic devices.

Electrochemical Characterization

Cyclic Voltammetry for Frontier Molecular Orbital Energy Level Determination (HOMO/LUMO)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of molecules and to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier molecular orbitals play a fundamental role in determining the electronic and optical properties of organic materials, such as their charge transport characteristics and their behavior in optoelectronic devices.

The electrochemical behavior of derivatives of this compound provides valuable insights into their electronic structure. For example, in the case of (E,E)-1,4-bis(4'-aminostyryl)-2,5-bis(octyloxy)-benzene, a derivative of this compound, the HOMO and LUMO energy levels have been determined through calculations, which are often correlated with experimental CV data. nih.gov

For conjugated polymers derived from 1,4-diiodo-2,5-bis(octyloxy)benzene, cyclic voltammetry is a standard method to determine their oxidation and reduction potentials. These experimental values are then used to calculate the HOMO and LUMO energy levels, which are critical for designing and understanding the performance of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Interactive Data Table: Frontier Molecular Orbital Energies of this compound Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Method |

| (E,E)-1,4-bis(4'-aminostyryl)-2,5-bis(octyloxy)-benzene | Calculated | Calculated | Gaussian 03W |

Theoretical and Computational Investigations of 1,4 Bis Octyloxy Benzene Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1,4-Bis(octyloxy)benzene. These methods allow for the detailed analysis of molecular orbitals and their energy levels, which are fundamental to the molecule's behavior in electronic and optoelectronic applications.

Frontier Molecular Orbital (FMO) theory is a cornerstone of quantum chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, can accept electrons. The energy levels of these orbitals are critical descriptors of a molecule's potential.

For this compound, the HOMO is primarily localized on the electron-rich benzene (B151609) ring and the oxygen atoms of the octyloxy groups. The p-orbitals of the benzene ring and the lone pairs of the oxygen atoms contribute significantly to the HOMO. The LUMO, conversely, is typically a π* antibonding orbital associated with the aromatic ring. The long octyloxy chains have a lesser, but not negligible, electronic influence, primarily acting as electron-donating groups through the oxygen atoms, which raises the energy of the HOMO compared to unsubstituted benzene.

DFT calculations are commonly employed to determine the precise energy values of these orbitals. Functionals such as B3LYP with basis sets like 6-31G(d,p) or higher are standard for obtaining reliable results for organic molecules nih.govscirp.org.

Table 1: Representative Frontier Molecular Orbital Energies for Dialkoxybenzene Systems Note: Specific calculated values for this compound are not readily available in the cited literature. The values presented are typical for similar dialkoxybenzene derivatives as determined by DFT calculations.

| Molecular Orbital | Energy Level (eV) | Description |

|---|---|---|

| LUMO | ~ -1.0 to -2.0 | Predominantly π* character on the benzene ring |

| HOMO | ~ -5.0 to -6.0 | π character with significant contribution from the benzene ring and oxygen lone pairs |

The energies of the HOMO and LUMO levels are directly correlated with key electronic and optoelectronic properties. The HOMO level is related to the ionization potential (the energy required to remove an electron), influencing the material's hole-injection and transport capabilities in devices like Organic Light-Emitting Diodes (OLEDs). A higher HOMO energy level generally facilitates easier hole injection from an electrode.

The LUMO level corresponds to the electron affinity (the energy released when an electron is added). Its energy is crucial for determining a material's electron-injection and transport properties. The alkoxy chains on the this compound core enhance the solubility of polymers derived from it, which is a critical advantage for solution-based processing of materials for optoelectronic devices. Furthermore, the electron-donating nature of these groups can be used to tune the electronic properties of the resulting conjugated polymers, such as poly(p-phenylene vinylene) (PPV) derivatives nih.govdavidlu.net. By modifying the electronic structure of the monomer unit, the performance of the final polymer in applications like OLEDs can be optimized.

The energy gap (Egap), or HOMO-LUMO gap, is the difference in energy between the HOMO and LUMO levels (Egap = ELUMO - EHOMO). This value is a critical parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

In the context of optoelectronics, the energy gap is a first approximation of the lowest electronic excitation energy. It correlates with the wavelength of light absorbed and emitted by the molecule. For materials used in OLEDs, the energy gap is a determining factor for the color of the emitted light. Theoretical calculations of the energy gap for this compound and its derivatives are vital for predicting their photophysical properties and suitability for specific applications aps.orgunl.edu. DFT calculations often underestimate the experimental energy gap, but they provide reliable trends and relative values for comparing different molecules unl.edu.

Table 2: Representative Energy Gap for Dialkoxybenzene Systems Note: This value is representative of similar aromatic ethers and is typically calculated using DFT methods.

| Parameter | Value (eV) | Significance |

|---|

| Energy Gap (Egap) | ~ 4.0 - 5.0 | Correlates with molecular stability and the energy of UV-Vis absorption |

Orbital diagrams provide a visual representation of the spatial distribution of the HOMO and LUMO. For this compound, the HOMO is expected to show a π-orbital distribution across the benzene ring with significant density on the oxygen atoms, reflecting their electron-donating character. The LUMO would appear as a π* orbital, also located on the aromatic core, but with a different nodal structure libretexts.orgmasterorganicchemistry.com.

Analysis of charge densities and molecular electrostatic potential (MEP) maps further clarifies the electronic landscape of the molecule. MEP maps use a color scale to show regions of electron richness (typically red, indicating negative potential) and electron deficiency (blue, indicating positive potential) nih.gov. In this compound, the regions around the oxygen atoms would be depicted as electron-rich (red/yellow), making them sites susceptible to electrophilic attack. The aromatic protons and the alkyl chains would be relatively electron-neutral or slightly electron-poor (green/blue). These visualizations are crucial for understanding intermolecular interactions and reactivity.

Frontier Molecular Orbital Theory (HOMO/LUMO energy levels)

Molecular Dynamics Simulations

While quantum chemical calculations describe the static electronic properties of a single molecule, molecular dynamics (MD) simulations are employed to study the movement of atoms and molecules over time. This technique is essential for understanding the dynamic behavior and conformational properties of flexible molecules like this compound.

The two long, flexible octyloxy chains are a defining feature of this compound. These chains are not static; they can rotate around their C-C and C-O single bonds, adopting various conformations (e.g., gauche and anti). This flexibility introduces dynamic disorder, which significantly influences the bulk properties of materials derived from this molecule, such as their packing in the solid state, phase transition temperatures, and solubility.

MD simulations can model the conformational landscape of the octyloxy chains. By simulating the molecule's behavior in a solvent or in a condensed phase, researchers can assess the probability of different chain conformations and the timescale of transitions between them. For instance, while crystallographic studies of the related 1,4-Bis(hexyloxy)benzene show the alkyl chains in a fully extended, all-trans conformation in the solid state, MD simulations could reveal a much more disordered state in a liquid or amorphous phase, with a mix of trans and gauche conformers. This dynamic behavior is critical for understanding how these molecules self-assemble and how the side chains fill space in bulk materials, which in turn affects charge transport and other macroscopic properties.

Theoretical Geometry Optimization and Structural Prediction

Theoretical and computational methods, particularly those based on quantum mechanics, serve as powerful tools for predicting the three-dimensional structure of molecules. By calculating the molecule's energy at various atomic arrangements, these methods can identify the lowest-energy conformation, known as the optimized geometry. This process provides detailed insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape.

For this compound, a comprehensive theoretical geometry optimization would typically be performed using methods like Density Functional Theory (DFT). Such calculations would predict the most stable arrangement of the central benzene ring and the two flexible octyloxy side chains.

Based on the crystallographic analysis of 1,4-bis(hexyloxy)benzene, the key structural features of this compound are predicted to be as follows:

Benzene Core: The central benzene ring is expected to be planar, with C-C bond lengths characteristic of an aromatic system.

Alkoxy Group Conformation: The octyloxy chains are predicted to adopt a fully extended, all-trans conformation. This linear arrangement minimizes steric hindrance and is the most energetically favorable state for alkyl chains.

Planarity: The carbon atoms of the alkyl chains are expected to be nearly coplanar with the central benzene ring.

The predicted bond lengths and angles for the core structure of this compound, extrapolated from the data for 1,4-bis(hexyloxy)benzene, are presented in the following tables.

Predicted Bond Lengths for this compound Core

| Bond | Predicted Length (Å) |

| C1-C2 | 1.380 |

| C1-C3 | 1.366 |

| C2-O1 | 1.372 |

| C2-C3 | 1.383 |

| O1-C4 | 1.435 |

| C4-C5 | 1.510 |

| C(n)-C(n+1) | ~1.53 |

Data based on the crystallographic structure of 1,4-bis(hexyloxy)benzene.

Predicted Bond Angles for this compound Core

| Angle | Predicted Angle (°) |

| C3-C1-C2 | 120.5 |

| C1-C2-O1 | 124.9 |

| C1-C2-C3 | 119.5 |

| O1-C2-C3 | 115.6 |

| C2-O1-C4 | 117.8 |

| O1-C4-C5 | 107.5 |

| C(n)-C(n+1)-C(n+2) | ~113 |

Data based on the crystallographic structure of 1,4-bis(hexyloxy)benzene.

Predicted Dihedral Angles for this compound

The conformation of the octyloxy chains is largely defined by the dihedral angles. An all-trans conformation, as observed in the hexyloxy analogue, corresponds to dihedral angles of approximately 180° around the C-C bonds of the alkyl chain.

| Dihedral Angle | Predicted Angle (°) |

| C3-C2-O1-C4 | ~180 |

| C2-O1-C4-C5 | ~180 |

| O1-C4-C5-C6 | ~180 |

| C(n)-C(n+1)-C(n+2)-C(n+3) | ~180 |

Data based on the crystallographic structure of 1,4-bis(hexyloxy)benzene, indicating an extended all-trans conformation.

These theoretical predictions, grounded in experimental data from a close homologue, provide a detailed and scientifically sound model of the geometry of this compound.

Supramolecular Assembly and Self Organization of 1,4 Bis Octyloxy Benzene Derivatives

Role of Non-Covalent Interactions

The formation of stable, extended supramolecular architectures from 1,4-bis(octyloxy)benzene derivatives is driven by a combination of specific, directional interactions and non-specific, weaker forces. Understanding the nature and hierarchy of these interactions is crucial for predicting and controlling the resulting solid-state structures.

π-π Stacking and Intermolecular Aromatic Interactions

Aromatic–aromatic interactions are a key feature in the assembly of benzene-containing molecules. nih.gov These interactions, often referred to as π-π stacking, occur between the electron-rich π-systems of the benzene (B151609) rings. While the face-to-face sandwich arrangement is one possibility, the most stable stacking configuration for benzene dimers often involves a parallel-displaced or offset geometry with an interaction energy of -2.79 kcal/mol at an offset of 1.5 Å. nih.gov In the liquid state, parallel π-π contacts with an offset are preferred at molecular separations of less than 5 Å. stfc.ac.uk At larger separations, a perpendicular, or T-shaped, arrangement becomes more dominant. stfc.ac.uk

In the solid state, these interactions can lead to the formation of one-dimensional chains or columns. For instance, derivatives like 1,4-bis(1,3-diazaazulen-2-yl)benzene form 1D chains through π-π interactions. nih.gov The centroid-centroid distance between stacked benzene rings in such structures can be around 3.823 Å. researchgate.net The strength and geometry of these interactions are sensitive to the electronic nature of the aromatic ring and its substituents, which can influence the emission properties of the resulting materials. rsc.orgmdpi.com

Van der Waals Forces and Alkyl Chain Interdigitation

The long octyloxy chains of this compound play a critical role in its self-assembly, primarily through van der Waals interactions. These forces, though individually weak, become significant due to the large surface area of the C8 alkyl chains. In the crystal structure of the related compound 1,4-bis(hexyloxy)benzene, the alkyl chains adopt a fully extended, all-trans conformation. researchgate.netnih.govnih.gov The carbon atoms of the hexyl chain are nearly coplanar, and this plane is slightly inclined with respect to the central benzene ring by 6.80 (9)°. researchgate.netnih.govnih.gov

C-H...π Interactions in Crystal Packing

C-H...π interactions are a type of weak hydrogen bond where a C-H bond acts as the donor and a π-system (the aromatic ring) acts as the acceptor. These interactions are highly directional and play a significant role in determining the crystal packing of aromatic molecules. In various crystal structures, C-H...π interactions are observed to link molecules together, with perpendicular distances between the hydrogen atom and the plane of the benzene ring measured at 2.790 Å. researchgate.net

Derivatives such as ethynylbenzenes form extensive zigzag networks stabilized by C-H...π interactions involving the triple bond. rsc.org In more complex derivatives like 1,4-bis(4-pyridylmethoxy)benzene, weak C-H···N and C-H···O interactions work in concert to link molecules into two-dimensional sheets. nih.gov These weak but numerous interactions provide substantial stabilization to the crystal lattice, acting as a guiding force for the precise arrangement of molecules in the solid state.

Halogen Bonding in Multicomponent Co-crystallization

Introducing halogen atoms onto the benzene core of 1,4-disubstituted benzenes opens up the possibility of forming halogen bonds, which are strong, specific, and directional non-covalent interactions. A halogen bond is an attractive force between an electrophilic region on a halogen atom and a nucleophilic site on another molecule. nih.gov Halogenated derivatives, such as 1,4-diiodotetrafluorobenzene (1,4-DITFB), are powerful building blocks in crystal engineering for constructing a wide variety of supramolecular architectures, including discrete assemblies and 1D or 2D networks. nih.govoup.com

These derivatives can form co-crystals with a range of halogen-bond acceptors. nih.gov A notable example is the C–I⋯π type of halogen bond, where the π-system of an aromatic molecule like naphthalene acts as the acceptor for the iodine atom of a donor like 1,4-diiodoperchlorobenzene. nih.gov In other cases, C–I⋯N bonds are the primary connection, giving rise to one-dimensional supramolecular chains. rsc.org The interplay between halogen bonds and other non-covalent forces, such as hydrogen bonds and van der Waals interactions, ultimately determines the final crystal structure. rsc.org

| Halogen Bond Donor | Halogen Bond Acceptor | Resulting Structure | Interaction Type |

| 1,4-Diiodotetrafluorobenzene | Pyridinealdazine | 1D Supramolecular Chains | C–I⋯N |

| 1,4-Diiodoperchlorobenzene | Naphthalene | Chevron-like Co-crystal | C–I⋯π |

| 1,4-Bis(iodoethynyl)benzene | Bromide Anion | 1D Supramolecular Polymers | C–I⋯Br⁻ |

Hydrogen Bonding in Self-Assembled Structures

Hydrogen bonding is one of the most powerful and widely utilized interactions for directing molecular self-assembly. By incorporating functional groups capable of acting as hydrogen bond donors and acceptors into 1,4-disubstituted benzene derivatives, highly specific and stable supramolecular structures can be formed. These interactions are stronger and more directional than van der Waals forces, providing a robust mechanism for controlling molecular organization. nsf.gov

For example, 1,4-bis(di-2-pyrrolylmethyl)benzene derivatives utilize intermolecular N-H...π(pyrrole) interactions to assemble into a two-dimensional hydrogen-bonded network. core.ac.uk In other systems, such as those involving bis(triazole) moieties, C-H···N hydrogen bonds are strong enough to drive the self-association of molecules into one-dimensional chains. chemrxiv.org Even weaker C-H···O and C-H···N hydrogen bonds can be sufficient to link molecules of 1,4-bis(4-pyridylmethoxy)benzene into extended sheets, demonstrating the critical role of these interactions in forming ordered structures. nih.gov

Formation of Ordered Structures

The culmination of the various non-covalent interactions discussed above is the spontaneous formation of highly ordered supramolecular structures. The specific architecture that emerges—be it a one-dimensional chain, a two-dimensional sheet, or a three-dimensional crystal—depends on the hierarchy and geometric interplay of these forces.

In derivatives like 1,4-bis(iodoethynyl)benzene, strong and directional halogen bonds with bromide anions lead to the formation of 1D supramolecular polymers. rsc.org Similarly, π-π stacking interactions can guide molecules like 1,4-bis(1,3-diazaazulen-2-yl)benzene to form one-dimensional chains. nih.gov When hydrogen bonding functionalities are present, as in 1,4-bis(triazole)benzene derivatives, robust 1D hydrogen-bonded chains are often the result. chemrxiv.org

For the parent compound and its simple alkoxy derivatives, the final structure is typically a three-dimensional crystal lattice. The crystal structure of 1,4-bis(hexyloxy)benzene, a close analog to the octyloxy derivative, has been determined, revealing a monoclinic system where molecules are arranged in a highly ordered fashion. researchgate.netnih.gov The stability of this crystal is a collective result of the van der Waals forces from the interdigitated alkyl chains and the weaker, but significant, interactions involving the aromatic cores.

Crystallographic Data for 1,4-Bis(hexyloxy)benzene nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₃₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.853 (12) |

| b (Å) | 7.512 (5) |

| c (Å) | 6.364 (4) |

| β (°) | 95.674 (10) |

| Volume (ų) | 896.9 (11) |

| Z | 2 |

Interlocked Supramolecular Polymers and Networks

Interlocked supramolecular polymers and networks are complex architectures where molecules are linked mechanically, much like links in a chain, without the presence of covalent bonds. This mechanical interlocking imparts unique properties to the resulting materials, such as enhanced stability and dynamic responsiveness. The primary examples of such structures are poly[n]catenanes, consisting of interlocked macrocycles, and poly[n]rotaxanes, where macrocycles are threaded onto a polymer backbone and prevented from dethreading by bulky stopper units.